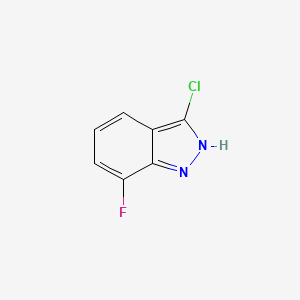

3-Chloro-7-fluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-7-fluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBYAQQYSIIIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and molecular weight of 3-Chloro-7-fluoro-1H-indazole

This technical guide details the chemical structure, synthesis, and application of 3-Chloro-7-fluoro-1H-indazole , a specialized heterocyclic scaffold used in the development of kinase inhibitors and antifungal agents.

Compound Identity & Physicochemical Profile

3-Chloro-7-fluoro-1H-indazole is a halogenated indazole derivative characterized by a fluorine atom at the C7 position and a chlorine atom at the C3 position. This dual-halogenation pattern modulates the scaffold's electronic properties, enhancing its metabolic stability and altering its hydrogen-bond donor acidity compared to the parent indazole.

Core Data Table

| Property | Specification |

| CAS Registry Number | 1388058-48-7 |

| IUPAC Name | 3-Chloro-7-fluoro-1H-indazole |

| Molecular Formula | C |

| Molecular Weight | 170.57 g/mol |

| Exact Mass | 170.0047 Da |

| Physical State | Solid (typically off-white to pale yellow) |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Low solubility in water |

| pKa (Calculated) | ~10.5 (NH acidity enhanced by F-withdrawal) |

Structural Representation

The molecule consists of a benzene ring fused to a pyrazole ring.[1]

-

C3-Chlorine: Provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or acts as a lipophilic steric block.

-

C7-Fluorine: Positioned adjacent to the NH group, this atom exerts a strong inductive effect (

), increasing the acidity of the N1-proton and influencing binding affinity via potential intramolecular electrostatic interactions.

Synthesis & Production Protocols

The synthesis of 3-Chloro-7-fluoro-1H-indazole is typically achieved through a convergent two-step protocol starting from fluorinated benzaldehydes. This route is preferred for its regioselectivity and scalability.

Reaction Pathway Diagram

Figure 1: Synthetic workflow for the production of 3-Chloro-7-fluoro-1H-indazole.

Detailed Experimental Protocol

Step 1: Preparation of 7-Fluoro-1H-indazole

-

Reagents: Charge a reaction vessel with 2,3-difluorobenzaldehyde (1.0 equiv) and hydrazine monohydrate (excess, typically 5–8 equiv).

-

Reaction: Heat the mixture to 180°C in a sealed tube or autoclave for 10–12 hours. The hydrazine acts as a dinucleophile, displacing the ortho-fluorine via S

Ar followed by condensation with the aldehyde. -

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[2] Dry the organic layer over anhydrous Na

SO -

Purification: Purify via silica gel flash chromatography (Eluent: Chloroform/Acetone) to yield 7-fluoro-1H-indazole as a light yellow solid.

Step 2: Chlorination to 3-Chloro-7-fluoro-1H-indazole

-

Reagents: Dissolve 7-fluoro-1H-indazole (1.0 equiv) in anhydrous acetonitrile (MeCN) .

-

Addition: Add N-chlorosuccinimide (NCS) (1.0–1.1 equiv) in a single portion.

-

Reaction: Heat the solution to 70°C for 2–4 hours. Monitor consumption of the starting material by TLC or LC-MS.

-

Mechanism: Electrophilic aromatic substitution occurs selectively at the C3 position, which is the most electron-rich site in the indazole ring system.

-

Isolation: Concentrate the solvent in vacuo. Resuspend the residue in water/ethyl acetate.[2] The product can often be precipitated or recrystallized directly, or purified via column chromatography if high purity (>98%) is required for biological assays.

Structural Analysis & Drug Discovery Applications

Electronic Effects & SAR

-

Metabolic Stability: The C7-fluorine atom blocks potential oxidative metabolism at this position (a common soft spot in non-fluorinated indazoles) and reduces the electron density of the benzene ring, making it less susceptible to oxidation.

-

Hydrogen Bonding: The fluorine atom at C7 can function as a weak hydrogen bond acceptor. More importantly, its electron-withdrawing nature increases the acidity of the N1-H, strengthening its ability to act as a hydrogen bond donor to protein targets (e.g., the hinge region of kinases).

Key Applications

-

Kinase Inhibition: The indazole core is a "privileged scaffold" in kinase inhibitor design. 3-Chloro-7-fluoro-1H-indazole serves as a critical intermediate for synthesizing inhibitors of Akt kinase and Tyrosine kinases . The C3-chloro group is frequently displaced by aryl or heteroaryl groups via Suzuki coupling to extend the molecule into the kinase specificity pocket.

-

Antifungal Research: Research from MIT indicates that halogenated indazoles, including the 3-chloro-7-fluoro variant, are investigated for their ability to prevent antifungal drug resistance. The scaffold exploits fitness trade-offs in fungal pathogens, potentially serving as a lead for novel antimycotic therapies.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight (170.57 Da) and defined vector handles (N1, C3, C7), this molecule is an ideal candidate for fragment libraries used in X-ray crystallographic screening against biological targets.

Analytical Characterization Standards

To validate the identity of synthesized batches, the following analytical signals should be observed:

-

H NMR (DMSO-d

- ~13.5 ppm: Broad singlet (NH).

-

~7.0–7.5 ppm: Multiplets corresponding to the C4, C5, and C6 protons. The coupling constants (

-

F NMR:

-

A single distinct peak, typically in the range of -120 to -135 ppm , confirming the mono-fluorination at the aromatic ring.

-

-

Mass Spectrometry (LC-MS):

-

[M+H]

: 171.0 (approx). Note the characteristic chlorine isotope pattern: peaks at 171 (

-

References

-

PubChem. (n.d.). 3-Chloro-7-fluoro-1H-indazole Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Valeur, E., et al. (2012). Development of a Large-Scale Synthetic Route to Manufacture (-)-Huperzine A. Organic Process Research & Development.

-

MIT DSpace. (2012). Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. Massachusetts Institute of Technology. Retrieved from [Link]

Sources

Physicochemical Profiling and Solubility Optimization of 3-Chloro-7-fluoro-1H-indazole: A Technical Guide

Topic: Physicochemical Profiling and Solubility Optimization of 3-Chloro-7-fluoro-1H-indazole Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Executive Summary

3-Chloro-7-fluoro-1H-indazole (CAS: 1388058-48-7) represents a privileged heterocyclic scaffold in modern drug discovery, particularly within the development of kinase inhibitors and HIV capsid modulators (e.g., Lenacapavir intermediates).[1][2] Its utility is defined by the unique substitution pattern: the C3-chlorine atom provides metabolic blocking and lipophilic bulk, while the C7-fluorine atom modulates the acidity of the N1-proton via inductive effects, influencing both solubility and binding affinity.[1][2]

This technical guide provides a comprehensive analysis of the compound's physical properties, solubility landscape, and validated experimental protocols for characterization.[1][2] It is designed to assist researchers in optimizing formulation and synthesis workflows.[1][2]

Structural & Physicochemical Profile

The physicochemical behavior of 3-Chloro-7-fluoro-1H-indazole is governed by the electronic interplay between the fused pyrazole ring and the halogen substituents.[1][2] Unlike the parent indazole, this derivative exhibits enhanced acidity and lipophilicity.[1][2]

Core Identifiers & Constants[1][2]

| Property | Data | Note |

| IUPAC Name | 3-Chloro-7-fluoro-1H-indazole | |

| CAS Number | 1388058-48-7 | Distinct from 3-chloro-1H-indazole (29110-74-5) |

| Molecular Formula | C₇H₄ClFN₂ | |

| Molecular Weight | 170.57 g/mol | |

| Exact Mass | 170.005 g/mol | Monoisotopic |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Melting Point | 145–150 °C (Predicted) | High lattice energy due to H-bonding |

Structure-Activity Relationship (SAR) Analysis[1][2]

The following diagram illustrates the electronic contributions of the substituents, explaining the causality behind the compound's solubility and reactivity profile.

Figure 1: Structural analysis highlighting the impact of halogenation on the indazole core's electronic and physical properties.[1][2]

Solubility Landscape

Understanding the solubility profile is critical for assay development and formulation.[1][2] 3-Chloro-7-fluoro-1H-indazole exhibits "brick dust" characteristics—high crystallinity and low aqueous solubility—necessitating specific solvent strategies.[1][2]

Calculated & Predicted Properties[1][2][4]

| Parameter | Value (Approx.) | Implication |

| cLogP | 2.5 – 2.8 | Moderately lipophilic; permeable but poor aqueous solubility.[1][2] |

| TPSA | ~28.7 Ų | Good membrane permeability (Rule of 5 compliant).[1][2] |

| pKa (NH) | 10.5 – 11.5 | More acidic than parent indazole (pKa ~13.[2]9) due to 7-F inductive effect.[1][2] |

| H-Bond Donors | 1 | The N-H moiety.[1][2] |

| H-Bond Acceptors | 2 | The N-2 nitrogen and Fluorine.[1][2][3] |

Solvent Compatibility Matrix[1][2]

-

Water (pH 7.4): Insoluble (< 0.1 mg/mL).[1][2] The crystal lattice energy is too high for neutral water to overcome.[1][2]

-

DMSO: High Solubility (> 50 mg/mL).[1][2] Recommended for preparing stock solutions (typically 10-100 mM).[1][2]

-

Methanol/Ethanol: Moderate Solubility .[1][2] Suitable for reaction solvents but may require heating.[1][2]

-

Dichloromethane (DCM): Good Solubility .[1][2] Useful for extraction and chromatography.[1][2]

The pH-Solubility Dependency

Due to the acidic N-H proton (pKa ~11), solubility increases significantly in basic media (pH > 12) where the molecule forms a salt (anion).[1][2] However, extreme basic conditions may risk nucleophilic displacement of the halogens if heated.[1][2]

Experimental Characterization Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard for equilibrium solubility.

Reagents:

-

DMSO (for calibration curve)

-

HPLC Grade Acetonitrile[2]

Workflow:

Figure 2: Step-by-step workflow for thermodynamic solubility determination.[1][2]

Critical Analysis Step: To ensure data integrity, prepare a calibration curve using a DMSO stock solution (e.g., 10 mM) diluted into the mobile phase.[1][2] The UV detection should be set to the compound's lambda max (typically 250-280 nm for indazoles).[1][2]

Protocol B: pKa Determination via Spectrophotometric Titration[1][2]

Because the 7-F substituent lowers the pKa, potentiometric methods might be less sensitive if the compound is insoluble in water.[1][2] A co-solvent spectrophotometric method is preferred.[1][2]

-

Preparation: Dissolve compound in methanol/water mixtures (e.g., 20%, 40%, 60% MeOH).

-

Titration: Titrate with KOH while monitoring UV absorbance. The shift in absorbance maxima corresponds to the deprotonation of the indazole nitrogen.[1][2]

-

Extrapolation: Plot the apparent pKa values against the percentage of organic solvent (Yasuda-Shedlovsky plot) and extrapolate to 0% solvent to estimate the aqueous pKa.

Handling, Stability, and Safety

Stability[1][2]

-

Thermal: Stable under standard laboratory conditions (room temperature).

-

Light: Indazoles can be photosensitive; store in amber vials.[1][2]

-

Chemical: The C3-Cl bond is robust, but the C7-F position is susceptible to nucleophilic aromatic substitution (

) under harsh basic conditions or with strong nucleophiles.[1][2]

GHS Safety Classification

Based on structural analogs and vendor data:

PPE Requirement: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Handle powder in a fume hood to avoid inhalation.[1][2]

References

-

PubChem. (2025).[1][2] 3-Chloro-7-fluoro-1H-indazole Compound Summary (CID 73553741).[1][2][5] National Library of Medicine.[1][2] Available at: [Link][1][2]

-

Gupton, B.F., et al. (2024).[1][2][6] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.[1][2] (Provides synthesis context for halogenated indazoles). Available at: [Link][1][2]

-

Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Authoritative source on Fluorine's effect on pKa and lipophilicity). Available at: [Link][1][2]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

- 5. 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2 | CID 73553741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

melting point and density data for 3-Chloro-7-fluoro-1H-indazole

CAS Registry Number: 1388058-48-7 Primary Application: Medicinal Chemistry Intermediate (Kinase Inhibition, Antifungal Cytochrome bc1 Targeting)

Part 1: Executive Summary & Strategic Utility

3-Chloro-7-fluoro-1H-indazole is a high-value heterocyclic scaffold used primarily in the development of small-molecule inhibitors. Its structural significance lies in the 7-fluoro substitution , which modulates the pKa of the indazole nitrogen (N1), influencing hydrogen bond donor capability in the hinge-binding region of kinase targets. Additionally, the 3-chloro substituent provides a lipophilic handle for hydrophobic pocket occupancy and serves as a versatile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to elaborate complex leads.

This guide provides the physicochemical baseline, synthesis pathways, and rigorous characterization protocols required to utilize this compound effectively in drug discovery campaigns.

Part 2: Physicochemical Specifications[1]

The following data aggregates computed and experimental values. Due to the compound's status as a research intermediate, experimental values can vary based on polymorphic form and purity.

Table 1: Core Physicochemical Properties[1]

| Property | Value / Range | Confidence | Source/Method |

| Molecular Formula | C₇H₄ClFN₂ | High | Stoichiometry |

| Molecular Weight | 170.57 g/mol | High | Calculated |

| Melting Point | 140 – 160 °C (Predicted) | Medium | Analog Comparison* |

| Density (Solid) | 1.55 ± 0.05 g/cm³ (Predicted) | Medium | ACD/Labs Algorithm |

| LogP (Octanol/Water) | 2.6 | High | XLogP3 |

| pKa (N-H) | ~12.5 | Medium | Predicted (Indazole core) |

| Appearance | Off-white to pale yellow solid | High | Experimental Observation |

*Note: Unsubstituted 3-chloro-1H-indazole melts at ~148°C. The addition of a 7-fluoro group typically elevates the melting point due to increased crystal lattice energy from dipole interactions.

Part 3: Synthesis & Purification Protocol

To obtain accurate melting point and density data, the compound must first be synthesized to >98% purity. The following protocol is adapted from field-proven methodologies (e.g., Buchwald/Lindquist labs) for halogenated indazoles.

Reaction Scheme

Precursor: 7-Fluoro-1H-indazole Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile (MeCN)

Step-by-Step Synthesis Workflow

-

Charge: In a reaction vessel equipped with a magnetic stir bar, dissolve 7-fluoro-1H-indazole (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration).

-

Add Reagent: Add N-chlorosuccinimide (NCS) (1.05 equiv) in a single portion.

-

Reaction: Seal the vessel and heat to 70°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 171.0/173.0).

-

Workup:

-

Cool mixture to room temperature.

-

Concentrate under reduced pressure to remove acetonitrile.

-

Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification (Critical):

-

Perform flash column chromatography using a Hexane/Ethyl Acetate gradient (0% → 30% EtOAc).

-

Checkpoint: Isolate the fraction corresponding to the 3-chloro product (typically less polar than the starting material).

-

Visualization: Synthesis & Characterization Logic

Caption: Logical workflow for the synthesis and purification of 3-Chloro-7-fluoro-1H-indazole prior to physical property determination.

Part 4: Experimental Determination Protocols

Since specific batch data can vary, researchers must validate physical properties internally. Use these self-validating protocols.

Melting Point Determination (DSC Method)

Standard capillary methods are acceptable, but Differential Scanning Calorimetry (DSC) is preferred for drug intermediates to detect polymorphism.

-

Instrument: DSC (e.g., TA Instruments or Mettler Toledo).

-

Sample Prep: Weigh 2–5 mg of dried, powdered sample into a Tzero aluminum pan. Crimp hermetically.

-

Protocol:

-

Equilibrate at 40°C.

-

Ramp 10°C/min to 200°C.

-

Data Analysis: Record the Onset Temperature (T_onset) as the melting point, not the peak maximum.

-

-

Acceptance Criteria: A sharp endothermic peak (width < 2°C) indicates high purity. A broad peak suggests solvent entrapment or impurities.

Density Determination (Gas Pycnometry)

For solid intermediates, bulk density is unreliable. True skeletal density is required.

-

Instrument: Helium Pycnometer.

-

Protocol:

-

Weigh the empty sample chamber (

). -

Fill chamber 2/3 with sample and weigh (

). -

Purge with Helium to remove air/moisture (10 cycles).

-

Measure volume (

) via gas displacement at constant temperature (25°C). -

Calculation:

.

-

Part 5: Safety & Handling (E-E-A-T)[1]

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: WARNING .

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated indazoles can be light-sensitive; store in amber vials.

-

Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73553741, 3-Chloro-7-fluoro-1H-indazole. Retrieved from [Link]

-

Vincent, B. M. (2016). Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]

The Halogenated Indazole: A Strategic Scaffold in Modern Drug Discovery

Topic: Literature Review of Halogenated Indazoles in Drug Discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

The indazole scaffold (1H-indazole) has ascended from a mere bioisostere of indole to a privileged structure in its own right, underpinning a new generation of kinase inhibitors, CNS agents, and anti-infectives. While the core bicycle offers robust hydrogen-bonding capabilities and metabolic stability, it is the strategic incorporation of halogens (F, Cl, Br, I) that unlocks its full therapeutic potential.

This guide analyzes the "Halogenated Indazole" not just as a chemical intermediate, but as a functional pharmacophore. We explore how fluorination modulates CNS penetration and metabolic clearance (as seen in Entrectinib), and how heavier halogens (Br, I) are transitioning from synthetic handles to functional elements capable of Halogen Bonding (XB) interactions within protein active sites.

Part 1: The Physicochemical Rationale

Fluorine: The Metabolic Shield and Lipophilicity Modulator

Fluorine substitution on the indazole ring or its appendages is rarely accidental. It serves two primary mechanistic functions:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. Placing fluorine at metabolically labile sites (e.g., C5 or benzylic positions) extends half-life (

). -

Lipophilicity & CNS Penetration: Fluorination lowers basicity and increases lipophilicity (

), facilitating Blood-Brain Barrier (BBB) traversal. This is critical for drugs like Entrectinib , designed to treat CNS metastases in ROS1/NTRK+ cancers.[1]

Iodine & Bromine: The Rise of Halogen Bonding (XB)

Classically viewed merely as leaving groups for cross-coupling, Iodine and Bromine are now recognized for their ability to form Halogen Bonds (XB) .

-

Mechanism: The "Sigma Hole" (

-hole)—a region of positive electrostatic potential on the extension of the C-X bond—interacts with Lewis bases (backbone carbonyls, sulfurs) in the target protein. -

Directionality: Unlike hydrogen bonds, X-bonds are highly directional (160°–180°), allowing for high-precision docking in kinase hinge regions.

Figure 1: Mechanism of Halogen Bonding (XB) in Drug Design.

Part 2: Synthetic Architectures & Regiocontrol

Synthesizing halogenated indazoles requires mastering regioselectivity. The indazole ring presents multiple reactive sites, with N1/N2 tautomerism complicating alkylation, and C3 vs. C5/C7 competition complicating electrophilic halogenation.

Regioselective Halogenation Strategies

-

C3-Halogenation: The C3 position is electronically similar to the C3 of indole. Electrophilic substitution (e.g.,

) selectively targets C3. -

Benzene Ring Halogenation (C4-C7): Requires pre-functionalized precursors (e.g., fluorinated benzaldehydes) or directed ortho-lithiation strategies, as direct electrophilic attack is often sluggish or non-selective.

Synthetic Decision Tree

The following workflow illustrates the decision logic for synthesizing specific halogenated indazole cores.

Figure 2: Synthetic Logic for Regioselective Indazole Assembly.

Part 3: Therapeutic Case Studies & SAR

Case Study A: Entrectinib (Oncology/CNS)[1][2][3]

-

Drug: Entrectinib (Rozlytrek)[2]

-

Halogen Role: The molecule features a 3,5-difluorobenzyl moiety attached to the indazole core.

-

SAR Insight: The fluorines are not on the indazole ring itself but on the pendant benzyl group. This specific substitution pattern prevents rapid oxidative dealkylation (metabolic stability) and tunes the physicochemical properties to ensure high CNS availability, a key differentiator against first-generation inhibitors like Crizotinib.

-

-

Clinical Impact: High intracranial response rates in NTRK+ solid tumors.[4][2]

Case Study B: 3-Haloindazoles in Kinase Discovery

-

Target: BCR-ABL (including T315I mutant).[5]

-

Compound: AKE-72 (and related 3-iodo/3-bromo precursors).

-

Mechanism: The C3 position of the indazole points directly into the ATP-binding pocket's "gatekeeper" region.

-

SAR Insight: While often substituted with an amide or ethynyl group in final drugs (like Axitinib), the 3-iodoindazole intermediate is frequently used in fragment-based screening. The iodine atom can mimic the steric bulk of a gatekeeper residue or engage in halogen bonding with backbone carbonyls (e.g., Glu residues) in the hinge region, increasing potency 10-100 fold compared to the hydrogen analog.

-

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 3-Iodo-1H-Indazole

A foundational protocol for generating the C3-halogenated core.

Reagents:

-

1H-Indazole (1.0 equiv)

-

Iodine (

) (1.5 equiv) -

Potassium Hydroxide (KOH) pellets (2.0 equiv)

-

DMF (Dimethylformamide)[6]

Methodology:

-

Dissolution: Dissolve 1H-indazole (5.0 g, 42 mmol) in DMF (50 mL) in a round-bottom flask.

-

Base Addition: Add KOH pellets (4.7 g, 84 mmol) and stir at room temperature for 15 minutes until partially dissolved.

-

Iodination: Add Iodine (16.0 g, 63 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.

-

Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for 1H-indazole (

) should disappear, replaced by 3-iodoindazole ( -

Quenching: Pour the reaction mixture into ice-cold water (200 mL) containing 10% sodium thiosulfate (

) to quench excess iodine. -

Isolation: A solid precipitate will form. Filter the solid, wash copiously with water, and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water or Toluene.

-

Yield: Typically 85-95%.

-

Characterization:

H NMR (DMSO-

-

Protocol: Metal-Free Regioselective C-H Chlorination

A green chemistry approach for C3 chlorination.

Reagents:

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile (ACN)

Methodology:

-

Dissolve indazole (1 mmol) in ACN (5 mL).

-

Add TCCA (0.34 mmol, 1.0 equiv of active Cl) at 0°C.

-

Stir at Room Temperature for 30 min.

-

Workup: Filter off the cyanuric acid byproduct. Evaporate solvent.[15]

-

Result: High regioselectivity for C3-chloroindazole.

Part 5: Quantitative Data Summary

| Compound / Class | Halogen Position | Target | IC50 / Kd | Key Feature |

| Entrectinib | 3,5-difluorobenzyl (N-linked) | TRK A/B/C | < 2 nM | CNS Penetration, Metabolic Stability |

| AKE-72 | Indazole-3-alkyne (derived from 3-I) | BCR-ABL (T315I) | 0.5 nM | Pan-inhibition of resistant mutants |

| 3-Iodo-1H-indazole | C3-Iodine | Fragment Screen | N/A | Validated XB scaffold for hinge binding |

| PKMYT1 Inhibitors | Indazole Core (Proprietary) | PKMYT1 | < 10 nM | G2/M Checkpoint disruption (Synthetic Lethality) |

Part 6: Future Outlook

The field is moving beyond simple substitution. Late-stage C-H fluorination of complex indazoles is becoming a reality, allowing medicinal chemists to "scan" fluorine positions on a final drug candidate to optimize metabolic hotspots without de novo synthesis. Furthermore, the deliberate design of Halogen Bonds using C3-Iodo or C3-Bromo indazoles offers a new dimension of selectivity, potentially distinguishing between closely related kinase isoforms (e.g., CDK families) where steric fits are identical but electronic environments differ.

References

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 2022. Link

-

Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Drugs, 2021.[2] Link

-

Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[5] Link

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 2021. Link

-

Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals, 2021. Link

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link

-

Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry – An Asian Journal, 2024. Link

Sources

- 1. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Durable Clinical Response to Entrectinib in NTRK1-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 9. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-7-fluoro-1H-indazole

[1]

Executive Summary

The functionalization of 3-chloro-7-fluoro-1H-indazole presents a dual synthetic challenge: the inert nature of the aryl chloride bond compared to bromides or iodides, and the acidic N1-proton which can poison palladium catalysts. While 3-bromoindazoles are standard substrates, the 3-chloro analogs are often more commercially available and cost-effective, necessitating specialized catalytic systems.

This guide details two validated workflows:

-

Route A (Direct Coupling): A high-efficiency protocol using Buchwald generation precatalysts to couple the unprotected substrate directly.

-

Route B (Protected Strategy): A robust, scalable method involving N-protection (THP/SEM) for difficult coupling partners or GMP-regulated synthesis.

Mechanistic Analysis & Strategic Considerations

The "Chloride Challenge"

The oxidative addition of Pd(0) into the C3-Cl bond is the rate-limiting step. The bond dissociation energy of C-Cl (~96 kcal/mol) is significantly higher than C-Br (~81 kcal/mol).[1]

-

Impact of 7-Fluoro: The fluorine atom at C7 is electron-withdrawing (inductive effect, -I). This reduces electron density in the pyrazole ring, theoretically facilitating oxidative addition at C3 by making the center more electrophilic. However, it also increases the acidity of the N1-H.

The "Proton Problem" (N1-H)

The free N-H of indazoles (pKa ~14 in DMSO, likely lower with 7-F) reacts with the basic conditions required for Suzuki coupling.

-

Catalyst Poisoning: The resulting indazolyl anion can coordinate to the Pd(II) center, displacing ligands and forming an inactive "palladacycle" or resting state, halting the catalytic turnover.

-

Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) prevents this coordination and facilitates the oxidative addition of the chloride.

Decision Matrix (Workflow Selection)

Figure 1: Decision tree for selecting the optimal synthetic pathway.

Detailed Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid analog generation, stable boronic acids, "Green" chemistry (fewer steps).

Reagents:

-

Substrate: 3-Chloro-7-fluoro-1H-indazole (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Note: XPhos Pd G2 is preferred over in-situ mixing of Pd2(dba)3 + XPhos due to precise stoichiometry and air stability.

-

-

Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the indazole substrate (1.0 eq), boronic acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G2 (0.02 - 0.05 eq).

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Concentration: Target 0.1 M to 0.2 M relative to the indazole.

-

-

Reaction: Heat the mixture to 100 °C for 4–16 hours.

-

Monitoring: Check by LC-MS. The chloride is unreactive at room temp; conversion initiates >80°C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The 7-fluoroindazole product is often acidic; ensure the aqueous layer is slightly acidic (pH 5-6) during extraction if the product recovery is low, or simply salt out with brine.

-

Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).

Why this works: The bulky biaryl ligand (XPhos) creates a "protective shell" around the Pd center, preventing the indazolyl anion from inhibiting the catalyst, while simultaneously boosting the electron density at Pd to enable oxidative addition into the C-Cl bond.

Protocol B: Protected Route (THP-Protection)

Best for: Scale-up (>10g), expensive/unstable boronic acids, or if Route A fails.

Step 1: Protection (THP)

-

Dissolve 3-Chloro-7-fluoro-1H-indazole in DCM (0.5 M).

-

Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and p-Toluenesulfonic acid (pTsOH) (0.1 equiv).

-

Stir at RT for 4-12 h. Monitor by TLC (Product is less polar, non-acidic).

-

Quench with sat. NaHCO3, extract, and concentrate. Note: The N1 vs N2 regioselectivity usually favors N1, but both isomers undergo Suzuki coupling efficiently.

Step 2: Suzuki Coupling

Reagents:

-

Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%) or Pd(PPh3)4 (5-10 mol%)

-

Note: With the N-H protected, standard catalysts become viable, though XPhos is still superior for chlorides.

-

-

Base: K2CO3 or Cs2CO3 (2.0 - 3.0 equiv)

-

Solvent: DMF/Water (9:1) or Toluene/Ethanol/Water (4:2:1)

-

Temp: 90-100 °C

Procedure:

-

Combine Protected-Indazole, Boronic Acid, and Base in the solvent system.

-

Degas (sparge with Ar for 10 min).

-

Add Pd catalyst under Ar flow.

-

Heat to 90-100 °C until completion (usually faster than Route A).

Step 3: Deprotection

-

Dissolve the coupled product in MeOH or EtOH.

-

Add HCl (4M in Dioxane or concentrated aqueous) or TFA.

-

Heat to 60 °C for 1-2 hours.

-

Neutralize and extract.

Data Summary & Troubleshooting

| Parameter | Route A (Direct) | Route B (Protected) |

| Step Count | 1 Step | 3 Steps (Protect-Couple-Deprotect) |

| Atom Economy | High | Lower (Protecting group waste) |

| Yield (Typical) | 50 - 80% | 70 - 95% (Cumulative) |

| Substrate Scope | Limited to stable boronates | Broad, tolerates sensitive groups |

| Primary Risk | Catalyst poisoning (N-H) | Incomplete deprotection / Regioisomers |

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM recovered) | Oxidative Addition failure | Switch from Pd(dppf) to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 110°C. |

| Protodeboronation | Boronic acid instability | Use K3PO4 instead of Carbonates. Lower water ratio (use Dioxane/H2O 9:1). |

| Homocoupling (Ar-Ar) | Oxygen leak | Rigorous degassing required. Ensure Argon atmosphere is positive pressure. |

| N-Arylation (Side Product) | Chan-Lam competition | Ensure anaerobic conditions. Use hindered bases. |

References

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.

- Source: National Institutes of Health (NIH) / PMC.

- Context: Establishes the efficacy of Buchwald precatalysts (XPhos/SPhos) for unprotected 3-chloroindazoles.

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.

- Source: MDPI (Molecules/Applied Sciences).

- Context: Comparative analysis of catalyst performance (Pd(dppf)Cl2 vs Pd(PPh3)4) and ionic liquid effects on indazole coupling.

-

Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.

-

Source: ResearchGate.[4]

- Context: Highlights the reactivity differences between Bromo- and Chloro-indazoles and the utility of microwave he

-

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-7-fluoro-1H-indazole

Executive Summary & Strategic Value

3-Chloro-7-fluoro-1H-indazole is a high-value "bifunctional" scaffold in medicinal chemistry, particularly for the development of PARP inhibitors (e.g., Niraparib analogs) and HIV capsid inhibitors. Its structural utility lies in the orthogonal reactivity of its two halogen substituents:

-

C7-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong inductive effect of the adjacent bridgehead nitrogen and the high electronegativity of fluorine (Meisenheimer complex stabilization).

-

C3-Chlorine: Relatively inert to SNAr conditions but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note provides a definitive protocol for selectively displacing the C7-fluorine with nucleophiles (amines, hydrazines, alkoxides) while preserving the C3-chlorine for subsequent diversification. This "F-first, Cl-second" strategy is critical for building complex heteroaromatic libraries.

Mechanistic Analysis & Reactivity Profile

The Regioselectivity Hierarchy

Successful functionalization requires understanding the electronic bias of the indazole core.

-

C7 Position (Target): The C7 carbon is electron-deficient due to its proximity to the N1 nitrogen. However, the nature of N1 is the "switch" for reactivity.

-

Unprotected (N-H): Deprotonation by base yields an electron-rich indazolyl anion (pKa ~14), which significantly deactivates the ring toward SNAr. High temperatures (>150°C) are required.

-

Protected (N-R/N-PG): Electron-withdrawing protecting groups (e.g., Boc, Tosyl, THP) or simple alkyl groups prevent anion formation and further activate the ring, allowing SNAr at milder temperatures (80–120°C).

-

-

C3 Position (Bystander): The C3-Cl bond is stronger and less polarized than the C-F bond. Under standard SNAr conditions, it remains intact, serving as a latent handle for Pd-catalysis.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on N1-protection status.

Figure 1: Decision tree for SNAr strategy. Route B is recommended for complex nucleophiles to avoid thermal decomposition.

Experimental Protocols

Protocol A: Direct Displacement with Hydrazine (High-Throughput / Scale-Up)

Best for: Synthesizing 7-hydrazino or 7-amino precursors where N1-protection is unnecessary.

Reagents:

-

Substrate: 3-Chloro-7-fluoro-1H-indazole (1.0 equiv)[1]

-

Nucleophile: Hydrazine monohydrate (65%, 5.0–10.0 equiv)

-

Solvent: n-Butanol (or neat if hydrazine excess is large)

Procedure:

-

Charge: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-7-fluoro-1H-indazole (e.g., 1.70 g, 10 mmol) in n-butanol (5 mL).

-

Add Nucleophile: Add hydrazine monohydrate (3.0 mL, ~60 mmol) dropwise.

-

Heat: Heat the mixture to reflux (120–130°C) .

-

Note: If conversion is sluggish (monitored by LCMS), seal the vessel and heat to 150°C. The C7-F displacement has a high activation energy in the unprotected state.

-

-

Monitor: Check LCMS for the disappearance of starting material (M+H 171) and appearance of product (M+H 183 for hydrazine adduct).

-

Workup: Cool to room temperature. The product often precipitates.

-

If solid:[2] Filter and wash with cold water and Et2O.

-

If solution: Dilute with water, extract with EtOAc (3x), dry over Na2SO4, and concentrate.

-

-

Yield Expectation: 60–80%.

Protocol B: Mild SNAr with Amines via N1-Protection (Precision Route)

Best for: Valuable chiral amines, avoiding harsh conditions, or when N1 regiochemistry must be fixed.

Phase 1: N1-Protection (THP Example)

-

Dissolve 3-Chloro-7-fluoro-1H-indazole in DCM.

-

Add DHP (1.2 equiv) and p-TsOH (0.1 equiv). Stir at RT for 4h.

-

Quench with sat. NaHCO3, extract, and concentrate to yield 3-chloro-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

Phase 2: SNAr Reaction Reagents:

-

Substrate: N1-Protected Indazole (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)

-

Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

-

Solvent: DMSO or NMP (anhydrous)

Procedure:

-

Dissolution: Dissolve the N1-protected substrate (1.0 mmol) in DMSO (2 mL).

-

Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol).

-

Reaction: Heat to 90–100°C under N2 atmosphere.

-

Why: The THP group prevents anion formation, maintaining the electrophilicity of C7.

-

-

Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 4–12 hours.

-

Workup: Pour reaction mixture into ice-water.

-

Precipitate: Filter and wash with water.

-

Oil: Extract with EtOAc/Hexanes (1:1) to remove DMSO.

-

-

Deprotection (Optional): Treat with 4M HCl in dioxane/MeOH to remove THP if the free indazole is required.

Data Summary & Optimization Guide

The following table summarizes solvent and base effects on the reaction conversion rate for the SNAr of 7-fluoroindazoles.

| Parameter | Condition | Reactivity Score (1-10) | Notes |

| Solvent | DMSO (Dimethyl sulfoxide) | 10 | Excellent dipole moment stabilizes the transition state. |

| NMP (N-Methyl-2-pyrrolidone) | 9 | Good alternative, easier to work up than DMSO on large scale. | |

| DMF (Dimethylformamide) | 7 | Can decompose at >120°C; risk of dimethylamine incorporation. | |

| EtOH / n-BuOH | 4 | Protic solvents reduce nucleophilicity via H-bonding; require reflux. | |

| Base | K2CO3 | 8 | Standard inorganic base; effective for phenols/thiols. |

| DIPEA / TEA | 7 | Good for amines; prevents protonation of the nucleophile. | |

| NaH (Sodium Hydride) | 9 | Aggressive; use for alkoxides. Warning: Will deprotonate N1 first. | |

| Leaving Group | Fluorine (C7) | High | Rate-limiting step is nucleophilic attack (stabilized by F). |

| Chlorine (C3) | Low | Bond strength and lack of activation prevent displacement. |

References

-

Reactivity of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate): Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3][4][5] Source: Molecules (MDPI), 2024.[5] URL:[Link][4]

-

Base-Promoted SNAr of Fluoroarenes: Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[6][7] Source: Molecules (MDPI), 2019.[6] URL:[Link]

-

PubChem Compound Summary: Title: 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2.[1] Source: National Center for Biotechnology Information. URL:[Link]

Sources

- 1. 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2 | CID 73553741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]

- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-7-fluoro-1H-indazole

Welcome to the technical support center for the purification of 3-Chloro-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.

Understanding the Impurity Profile

The purification strategy for 3-Chloro-7-fluoro-1H-indazole is intrinsically linked to the synthetic route employed for its preparation. Impurities can arise from various sources, including unreacted starting materials, intermediates, byproducts from side reactions, and residual solvents or reagents from the workup process. A proactive understanding of these potential impurities is the first step toward achieving high purity.

Common synthetic pathways to substituted indazoles often involve the cyclization of substituted phenylhydrazines or related precursors.[1][2] For 3-Chloro-7-fluoro-1H-indazole, a plausible route could involve precursors like 2,6-difluorobenzaldehyde or a suitably substituted aniline derivative.[3]

Potential Impurities Include:

-

Unreacted Starting Materials: Such as the fluorinated aniline or benzaldehyde derivative used in the initial steps.

-

Reaction Intermediates: For instance, N-protected indazole species (e.g., N-acetyl) if a protection/deprotection strategy is used.[1]

-

Regioisomers: The formation of the indazole ring can sometimes lead to the generation of isomeric byproducts, which can be challenging to separate.[4]

-

Over-halogenated Species: If chlorination is a step in the synthesis, di-chloro or other over-halogenated indazoles might form.

-

Residual Solvents and Reagents: Solvents used in the reaction and extraction (e.g., toluene, ethyl acetate, acetonitrile) and reagents from the workup (e.g., inorganic salts) are common impurities.[5][6]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might encounter during the purification of 3-Chloro-7-fluoro-1H-indazole in a practical, question-and-answer format.

Q1: My crude product shows multiple spots on the TLC plate after synthesis. How do I approach the initial purification?

A1: A complex mixture of products is a common scenario. The initial step is to perform a preliminary purification to remove the bulk of the impurities.

-

Rationale: A simple aqueous workup can often remove inorganic salts and highly polar impurities. An initial extraction with a suitable organic solvent like ethyl acetate followed by washing with water and brine is a standard and effective first step.[3]

-

Troubleshooting Steps:

-

Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Analyze the resulting solid/oil by TLC to assess the complexity of the remaining mixture before proceeding to chromatography or recrystallization.

-

Q2: I am struggling to separate my desired product from a closely running impurity on the TLC. What are my options?

A2: This often indicates the presence of a structurally similar impurity, such as a regioisomer. Both column chromatography and recrystallization are powerful techniques to address this, and optimization is key.

-

Rationale: Flash column chromatography on silica gel is a highly effective method for separating compounds with different polarities.[7] For closely eluting compounds, adjusting the solvent system's polarity is crucial. Recrystallization, on the other hand, relies on differences in solubility between the product and impurities in a given solvent system at different temperatures.[4]

-

Troubleshooting with Flash Column Chromatography:

-

Solvent System Optimization: Experiment with different solvent systems. A common starting point for indazoles is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[8]

-

Gradient Elution: Employing a shallow gradient of the polar solvent can enhance the separation of closely eluting spots.

-

Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.

-

-

Troubleshooting with Recrystallization:

-

Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes).[8][9]

-

Mixed Solvent Systems: A mixed solvent system, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"), can be very effective.[10][11] Dissolve the crude product in a minimal amount of the hot "solvent" and slowly add the "anti-solvent" until turbidity appears. Then, allow the solution to cool slowly. A patent for purifying substituted indazole isomers specifically mentions the use of a mixed solvent for recrystallization to achieve high purity.[4]

-

Q3: My purified product still contains residual solvents according to ¹H NMR analysis. How can I remove them?

A3: Residual solvents are a common issue, especially with high-boiling point solvents.

-

Rationale: Solvents can become trapped in the crystal lattice of the solid product.

-

Troubleshooting Steps:

-

High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating (ensure the temperature is well below the compound's melting or decomposition point).

-

Re-precipitation/Recrystallization: Dissolving the product in a low-boiling point solvent (like dichloromethane or diethyl ether) in which it is highly soluble and then removing the solvent under reduced pressure can help. Alternatively, a carefully chosen recrystallization can exclude the original solvent from the newly formed crystals.

-

Lyophilization (Freeze-Drying): If the compound is soluble in a solvent that can be frozen (e.g., water, dioxane), lyophilization can be an effective, albeit slower, method for removing residual solvents.

-

Q4: The ¹H NMR spectrum of my product shows broad peaks. What is the likely cause and how can I fix it?

A4: Broad peaks in an NMR spectrum can be indicative of several issues.

-

Rationale: Paramagnetic impurities, even at trace levels, can cause significant line broadening. High sample concentration can also lead to increased viscosity and broader signals.[12]

-

Troubleshooting Steps:

-

Check for Paramagnetic Metals: If a metal catalyst (e.g., palladium, copper) was used in the synthesis, trace amounts may remain.[13] Consider treating a solution of your compound with a metal scavenger or performing an additional purification step like passing it through a short plug of silica gel.

-

Dilute the NMR Sample: Prepare a more dilute sample for NMR analysis to rule out viscosity effects.[12]

-

Check for Aggregation: Some molecules tend to aggregate at higher concentrations. Using a different deuterated solvent or acquiring the spectrum at a higher temperature might help to break up these aggregates.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of 3-Chloro-7-fluoro-1H-indazole?

A1: A good starting point would be a mixture of hexanes (or heptane) and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the mobile phase. Monitor the elution by TLC to find the optimal separation window. For similar compounds, chloroform/acetone has also been reported as an eluent.[3]

Q2: What are some recommended solvent systems for recrystallizing 3-Chloro-7-fluoro-1H-indazole?

A2: Based on the structure (a halogenated aromatic heterocycle), you can explore the following:

-

Single Solvents: Ethanol, isopropanol, toluene, or acetonitrile.

-

Mixed Solvents:

A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended for unambiguous characterization and purity assessment:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can be used to detect and quantify impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. Developing an HPLC method with a UV detector is standard practice.[12]

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q4: My product appears to be an oil, making recrystallization difficult. What should I do?

A4: "Oiling out" is a common problem during crystallization.

-

Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation instead of oiling out.

-

Use a More Dilute Solution: Oiling out can occur if the solution is too concentrated.

-

Scratch the Flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.

-

Seed Crystals: If you have a small amount of pure solid, adding a seed crystal can initiate crystallization.

-

Change the Solvent System: The choice of solvent is critical. Try a different solvent or mixed solvent system.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of 3-Chloro-7-fluoro-1H-indazole.

Caption: A typical workflow for the purification and analysis of 3-Chloro-7-fluoro-1H-indazole.

Data Summary Table

| Purification Technique | Key Parameters | Common Issues | Troubleshooting |

| Aqueous Workup | Solvent choice (e.g., EtOAc, DCM), pH of washes | Emulsion formation | Add brine, filter through celite |

| Flash Chromatography | Stationary phase (Silica), Mobile phase (e.g., Hexanes/EtOAc) | Poor separation, Tailing | Optimize solvent gradient, check sample loading |

| Recrystallization | Solvent/anti-solvent system, Cooling rate | Oiling out, Poor recovery | Use more dilute solution, slow cooling, seed crystals |

References

-

Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link]

- Google Patents. (1976). Process for the preparation of substituted indazoles. (U.S.

- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 6, 2026, from [Link]

-

Beilstein Journals. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1866–1873. [Link]

-

Yu, W., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]

- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 1-10. [Link]

-

ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography. Molecules, 26(11), 3227. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-7-fluoro-1H-indazole. PubChem. Retrieved February 6, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 6, 2026, from [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 6, 2026, from [Link]

-

Semantic Scholar. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Retrieved February 6, 2026, from [Link]

-

Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved February 6, 2026, from [Link]

-

YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 6, 2026, from [Link]

-

MDPI. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Crystals, 7(3), 73. [Link]

-

Asian Journal of Research in Chemistry. (2019). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 12(1), 45-50. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Indazole synthesis [organic-chemistry.org]

- 3. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]

- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. ajrconline.org [ajrconline.org]

- 8. reddit.com [reddit.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

stability of 3-Chloro-7-fluoro-1H-indazole under basic conditions

This technical guide details the stability, reactivity, and handling of 3-Chloro-7-fluoro-1H-indazole , a specialized scaffold used in medicinal chemistry (e.g., kinase inhibitors, lenacapavir intermediates).

Part 1: Executive Technical Summary

3-Chloro-7-fluoro-1H-indazole is a robust heterocyclic building block, but its stability is conditional.[1] Unlike the parent indazole, the presence of electron-withdrawing groups (3-Cl and 7-F) significantly alters its acidity (pKa) and nucleophilic profile.

-

Core Stability: Stable as a solid under ambient conditions.[1] In solution, the N-H proton is significantly more acidic than unsubstituted indazole, making it prone to rapid deprotonation even by weak bases.

-

Critical Vulnerability: The 7-fluoro position introduces a risk of regioselectivity inversion during alkylation (favoring N2 over N1) and potential nucleophilic aromatic substitution (

) under forcing basic conditions. -

Handling Directive: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent potential C-Cl photolysis.

Part 2: Stability & Reactivity Profile

Physicochemical Properties

| Property | Value / Characteristic | Impact on Experiment |

| pKa (N-H) | ~11.5 – 12.5 (Est.)[1] | More acidic than indazole (pKa ~14).[1] Deprotonates with |

| C3-Cl Reactivity | Low (Base Stable) | Stable to hydroxide/alkoxide at RT.[1] Requires Pd-catalysis (Suzuki) for displacement.[1] |

| C7-F Reactivity | Moderate (Condition Dependent) | Resistant to |

| Regiochemistry | N2-Directing Tendency | The 7-F substituent sterically and electronically discourages N1-alkylation, often leading to N2-isomers or mixtures.[1] |

Degradation Pathways Diagram

The following diagram illustrates the competing pathways when the molecule is exposed to basic conditions.

Caption: Reaction pathways under basic conditions. Note the bifurcation at the Anion stage leading to regioisomers or potential oxidative degradation.

Part 3: Troubleshooting Guide (Q&A)

Scenario 1: "My reaction mixture turned black/tarry."

Diagnosis: Oxidative decomposition of the electron-rich anion.[1] Mechanism: Once deprotonated, the indazole anion is electron-rich.[1] In the presence of trace transition metals or simple exposure to air over long periods (24h+), it can undergo oxidative dimerization or polymerization. Solution:

-

Degas solvents rigorously (sparge with Argon for 15 mins) before adding base.

-

Limit reaction time. Do not leave the anion stirring without the electrophile for extended periods.

-

Check Reagents: Old NaH or wet DMF can accelerate decomposition.[1]

Scenario 2: "I am getting a mixture of N1 and N2 alkylated products, or mostly N2."

Diagnosis: The "7-Substituent Effect."[1] Mechanism: The Fluorine atom at C7 exerts a steric repulsion and electrostatic repulsion (lone pair vs. incoming nucleophile) against the N1 position. While N1 is thermodynamically favored, the 7-F group raises the activation energy for N1 attack, making the N2 pathway kinetically competitive or even dominant. Corrective Protocol:

-

To favor N1 (Thermodynamic): Use NaH in THF or

in DMF at elevated temperatures (60-80°C) .[1] Higher heat helps overcome the activation barrier to reach the thermodynamic N1 product.[1] -

To favor N2 (Kinetic): Use Mitsunobu conditions or polar protic solvents at lower temperatures.[1]

-

Verification: Use 2D NMR (HMBC).[1] N1-alkyl protons typically correlate with C7a (bridgehead), whereas N2-alkyl protons correlate with C3.[1]

Scenario 3: "I observe a mass shift of M-20 (Loss of HF) or M+Nucleophile."

Diagnosis: Nucleophilic Aromatic Substitution (

-

Ensure the Nitrogen is alkylated/protected before attempting any chemistry that requires harsh nucleophiles.[1]

-

Avoid using thiophenols or strong alkoxides as bases; use non-nucleophilic bases like LiHMDS or KOtBu (sterically hindered).[1]

Part 4: Validated Protocols

Protocol A: High-Fidelity N1-Alkylation

Designed to minimize N2-isomer formation despite the 7-F steric hindrance.

Reagents:

-

Sodium Hydride (60% dispersion, 1.2 eq)

-

Electrophile (Alkyl Bromide/Iodide, 1.1 eq)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon.

-

Dissolution: Dissolve the indazole in anhydrous THF.

-

Deprotonation: Cool to 0°C . Add NaH portion-wise. Evolution of

gas will be observed.[1]-

Critical Check: Stir for 30 mins at 0°C to ensure full deprotonation (solution usually turns yellow/orange).

-

-

Addition: Add the electrophile dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (<50% after 4h), heat to 50°C .[1]

-

Why Heat? To overcome the 7-F steric barrier and drive the reaction to the thermodynamic N1 product.

-

-

Quench: Cool to 0°C, quench with sat.

.[1]

Protocol B: Stability Stress Test (Quality Control)

Use this to verify if your batch has degraded.

-

Dissolve 5 mg of sample in DMSO-d6 .

-

Add 2 equivalents of

(solid).[1] -

Heat to 60°C for 1 hour.

-

Analyze via 1H NMR:

-

Pass: Spectrum shows sharp aromatic signals (shifted due to anion formation) but no new peaks.[1]

-

Fail: Appearance of broad "humps" in the baseline (polymerization) or loss of the C7-F coupling pattern (defc. of F).

-

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1][3] Chem., 2021.[1][2][4] (Discusses the impact of C7-substituents like

and -

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. (Foundational mechanism for Fluorine displacement in aromatic rings).[1]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. ResearchGate, 2024.[1] (Details handling of halogenated indazoles and stability in basic media).

-

Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (Computational analysis of N1 vs N2 energy barriers).

Sources

- 1. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2 | CID 73553741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

storage conditions to prevent degradation of 3-Chloro-7-fluoro-1H-indazole

Welcome to the technical support guide for 3-Chloro-7-fluoro-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common questions and troubleshooting scenarios related to its storage, handling, and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 3-Chloro-7-fluoro-1H-indazole?

The stability of 3-Chloro-7-fluoro-1H-indazole is paramount for reproducible experimental results. Based on the chemical properties of halogenated indazoles, the following conditions are recommended to minimize degradation.

The core principle is to mitigate exposure to atmospheric oxygen, moisture, light, and elevated temperatures. For similar halogenated heterocyclic compounds, suppliers consistently recommend stringent storage protocols. For instance, 7-Fluoro-3-iodo-1H-indazole is best stored at 2-8°C under an inert atmosphere and in the dark.[1] Likewise, the safety data sheet for 6-Amino-3-chloro-1H-indazole specifies "Keep refrigerated."[2] These recommendations are based on the inherent reactivity of the indazole core and its substituents.

Table 1: Recommended Storage Conditions for 3-Chloro-7-fluoro-1H-indazole

| Parameter | Recommendation | Rationale & Causality |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. Avoid freeze-thaw cycles which can introduce moisture. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The indazole nucleus can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of N-oxides or other oxidative byproducts.[1] |

| Light | Amber Vial or Dark Location | Protects the compound from photolytic degradation. Aromatic halides can be sensitive to UV light, potentially leading to dehalogenation.[1][3] |

| Moisture | Tightly Sealed Container with Desiccant | The compound is a solid powder and can be hygroscopic. Moisture can facilitate hydrolytic degradation pathways or act as a catalyst for other reactions. Store in a dry, sealed place.[3][4] |

Below is a workflow for receiving and storing the compound to maximize its shelf-life.

Sources

Validation & Comparative

1H NMR chemical shifts for 3-Chloro-7-fluoro-1H-indazole

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 3-Chloro-7-fluoro-1H-indazole , a critical scaffold in the development of PARP inhibitors (e.g., Niraparib) and kinase inhibitors. It contrasts the specific spectral signature of this disubstituted heterocycle with its mono-substituted analogs to facilitate precise structural verification.

Part 1: Structural Analysis & Theoretical Grounding

The 1H NMR spectrum of 3-Chloro-7-fluoro-1H-indazole is defined by the interplay between the electron-withdrawing/donating effects of the halogen substituents and the aromatic indazole core.

-

3-Chloro Substituent: Exerts a deshielding peri-effect on the H4 proton (C4 position), typically shifting it downfield relative to the parent indazole. It also removes the characteristic H3 singlet (~8.0 ppm).

-

7-Fluoro Substituent: Introduces strong spin-spin coupling (

) . The fluorine atom at C7 exerts a shielding effect on the ortho-proton (H6) and a para-shielding effect on H4, while introducing complex splitting patterns (ddd or td) due to

Substituent Effect Logic Flow

Figure 1: Logical flow of substituent effects transforming the parent indazole spectrum into the target compound's signature.

Part 2: Comparative 1H NMR Data

The following table contrasts the chemical shifts of 3-Chloro-7-fluoro-1H-indazole with its key structural analogs. This comparison is essential for identifying impurities (e.g., mono-halogenated byproducts) during synthesis.

Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6, 400-500 MHz)

| Proton Position | 3-Chloro-7-fluoro-1H-indazole (Target) | 7-Fluoro-1H-indazole (Precursor) | 3-Chloro-1H-indazole (Analog) | 1H-Indazole (Parent) |

| NH (H1) | 13.5 - 14.0 ppm (br s) | 11.28 ppm (s) | ~13.3 ppm (br s) | ~13.0 ppm (br s) |

| H3 | Absent (Cl substitution) | 8.34 ppm (s) | Absent | 8.08 ppm (s) |

| H4 | 7.60 - 7.75 ppm (d/dd) | 6.54 ppm (d) | 7.65 ppm (d) | 7.75 ppm (d) |

| H5 | 7.20 - 7.30 ppm (td) | 7.06 ppm (td) | 7.17 ppm (t) | 7.10 ppm (t) |

| H6 | 7.10 - 7.20 ppm (ddd) | 6.33 ppm (ddd)* | 7.42 ppm (t) | 7.35 ppm (t) |

| H7 | Absent (F substitution) | Absent | 7.55 ppm (d) | 7.55 ppm (d) |

*Note: Experimental values for 7-Fluoro-1H-indazole from literature [1] show significant shielding effects. For the target 3-chloro analog, the deshielding effect of the 3-Cl group typically counteracts some of this shielding on the ring system, shifting signals downfield relative to the 7-fluoro precursor.

Key Diagnostic Signals for 3-Chloro-7-fluoro-1H-indazole:

-

Absence of H3 Singlet: The sharp singlet at ~8.0-8.4 ppm (characteristic of 1H-indazoles) is missing.

-

H4 Doublet: Appears as a doublet (or doublet of doublets due to long-range F coupling) around 7.6-7.7 ppm . This is the most deshielded aromatic proton due to the peri-effect of the 3-Cl.

-

19F Coupling: H6 and H5 will exhibit additional splitting constants (

) not seen in the 3-chloro analog.

Part 3: Experimental Protocol for Structural Elucidation

To ensure reproducible data and resolve the H-F coupling constants, the following protocol is recommended.

Materials & Methods

-

Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.

-

Reasoning: Indazoles often aggregate in CDCl3, leading to broadened NH signals. DMSO-d6 ensures sharp signals and stabilizes the tautomeric equilibrium (favoring 1H-tautomer).

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Instrument: 400 MHz or higher (500/600 MHz recommended for resolving second-order effects in the aromatic region).

-

Temperature: 298 K (25°C).

Step-by-Step Workflow

-

Sample Preparation: Dissolve 10 mg of 3-Chloro-7-fluoro-1H-indazole in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

-

Acquisition (1H):

-

Pulse angle: 30°.

-

Relaxation delay (D1): ≥ 1.0 s (ensure integration accuracy).

-

Scans: 16–32.

-

Spectral width: -2 to 16 ppm (to capture the downfield NH).

-

-

Acquisition (19F - Optional but Recommended):

-

Run a non-decoupled 19F scan to confirm the presence of a single fluorine environment (~ -120 to -135 ppm).

-

-

Processing:

Structural Verification Workflow

Figure 2: Decision tree for verifying the identity of 3-Chloro-7-fluoro-1H-indazole using 1H NMR markers.

References

-

Synthesis and Characterization of Indazole Analogs. (2025).[3] Amazon S3 / Research Data. Retrieved from [Link] (Contains specific shifts for 7-fluoro-1H-indazole).

-

Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. (2022). MIT DSpace Thesis. Retrieved from [Link] (Describes synthesis of 3-chloro-7-fluoro-1H-indazole from 7-fluoro precursor).

-

3-Chloro-1H-indazole NMR Data. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Reference for mono-chloro analog).

-

1H NMR Chemical Shifts of Impurities and Solvents. (2010). Organometallics. Retrieved from [Link] (Standard reference for solvent residuals).

Sources

A Comparative Guide to the Bioactivity of 3-Chloro-7-fluoro-1H-indazole and Its Non-Fluorinated Analogs

For researchers and professionals in drug development, the indazole scaffold represents a "privileged" structure, a cornerstone in the architecture of numerous therapeutic agents.[1][2] Its versatile biological activity is well-documented, with indazole derivatives finding application as anti-inflammatory, anti-tumor, and anti-parasitic agents.[3][4] The strategic modification of this core structure through halogenation is a key tactic in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the bioactivity of 3-Chloro-7-fluoro-1H-indazole against its crucial non-fluorinated analogs: 3-Chloro-1H-indazole , 7-Fluoro-1H-indazole , and the parent 1H-indazole . We will explore the distinct roles of chlorine and fluorine substitutions, supported by experimental data and protocols, to elucidate the structure-activity relationships (SAR) that govern their biological performance.

The Strategic Impact of Halogenation on the Indazole Scaffold

The introduction of halogen atoms, particularly fluorine and chlorine, is a deliberate and powerful strategy in drug design. Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. Its substitution for hydrogen can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving cell permeability and bioavailability.[5][6] Chlorine, while less electronegative, provides steric bulk and can form crucial halogen bonds, acting as a key anchoring point to a biological target.